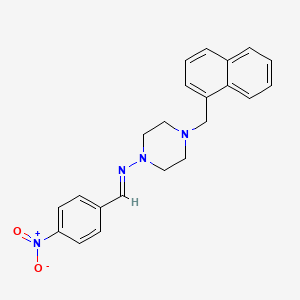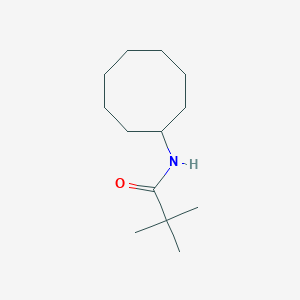
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This molecule has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for studying a range of biological phenomena.
Mecanismo De Acción
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the uptake of nucleosides into the cell. This inhibition can lead to a depletion of intracellular nucleoside pools, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells. These include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have potential therapeutic applications in the treatment of cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine in lab experiments is its specificity for nucleoside transporters. This allows researchers to selectively inhibit these transporters without affecting other cellular processes. However, one limitation of this compound is that it can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more specific and potent inhibitors of nucleoside transporters. Another direction is the investigation of the role of nucleoside transporters in various disease states, such as cancer and viral infections. Finally, the use of this compound in combination with other drugs or therapies is an area of ongoing research, with the potential to enhance therapeutic efficacy.
Aplicaciones Científicas De Investigación
4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been used extensively in scientific research to study the role of nucleoside transporters in various biological processes. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. By inhibiting these transporters, this compound can be used to investigate the effects of nucleoside depletion on cellular processes such as proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)21-10-8-18(9-11-21)16-23-25-14-12-24(13-15-25)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUCWUHEYEXPG-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B3890179.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890188.png)
![1-[4-(4-benzyl-1-piperazinyl)-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3890198.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890210.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B3890218.png)

![2-[3-(2,6-dimethylphenoxy)azetidin-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3890249.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-thienylmethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890269.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890277.png)

![N'-[2-(4-chlorophenyl)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B3890302.png)